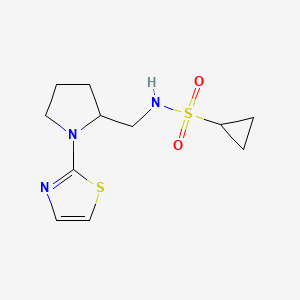

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide

Description

N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide is a synthetic small molecule characterized by:

- Thiazole-pyrrolidine scaffold: A bicyclic structure combining a thiazole (aromatic heterocycle with sulfur and nitrogen) and pyrrolidine (saturated five-membered ring with one nitrogen atom).

- Pharmacophoric features: The sulfonamide group may confer acidity (pKa ~10–12) and hydrogen-bonding capacity, while the thiazole-pyrrolidine system could enable π-π stacking or metal coordination.

This compound is hypothesized to target enzymes or receptors involving sulfur-containing ligands, though its exact biological activity remains under investigation.

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S2/c15-18(16,10-3-4-10)13-8-9-2-1-6-14(9)11-12-5-7-17-11/h5,7,9-10,13H,1-4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYYGZMMWIMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing a thiazole ring, have been found to interact with a variety of biological targets.

Mode of Action

Thiazole-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes.

Biochemical Pathways

Thiazole-based compounds have been found to influence a variety of biochemical pathways.

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine ring, and a cyclopropanesulfonamide moiety, which contribute to its unique biological properties. The molecular formula is , indicating the presence of multiple functional groups that may interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiazole and pyrrolidine structures have shown potent activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | A549 | 0.03 |

| Compound C | Colo-205 | 0.01 |

These compounds demonstrated superior efficacy compared to standard agents like erlotinib, suggesting a promising avenue for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits notable activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 200 μg/mL |

| E. coli | 400 μg/mL |

The results indicate that increasing concentrations lead to enhanced sensitivity, with complete inhibition observed at higher doses .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases or enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Signaling : The thiazole and pyrrolidine rings may interfere with critical signaling pathways that are often dysregulated in cancer.

Study 1: Anticancer Efficacy

In a controlled study, a series of thiazole-pyrrolidine derivatives were synthesized and tested against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics, indicating its potential as a novel anticancer agent .

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli. The compound demonstrated bactericidal activity at concentrations comparable to conventional antibiotics, highlighting its potential use in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound 74 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

Structural Differences :

| Feature | N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide | Compound 74 |

|---|---|---|

| Core functional group | Sulfonamide (-SO₂NH₂) | Carboxamide (-CONH₂) |

| Cyclopropane substitution | Methyl linkage to pyrrolidine-thiazole | Directly fused to benzodioxole |

| Aromatic substituents | None | 4-Methoxyphenyl, 4-(pyrrolidin-1-yl)benzoyl |

Functional Implications :

- Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger acidity and higher metabolic stability compared to carboxamides, which may influence solubility (logP) and bioavailability.

- Substituent Complexity : Compound 74’s benzodioxole and methoxyphenyl groups enhance lipophilicity but may reduce synthetic accessibility. The absence of these groups in the target compound suggests a streamlined design for improved permeability.

Hypothetical Analog A : N-(Thiazol-2-ylmethyl)cyclopropanesulfonamide

- Key difference : Reduced conformational rigidity compared to the target compound.

Physicochemical and Pharmacokinetic Properties

Research Findings :

- Compound 74’s synthesis (20% yield) involves coupling a cyclopropanecarboxylic acid derivative with a thiazole-amine precursor under standard carbodiimide conditions . The target compound’s synthesis would require sulfonylation of a pyrrolidine-thiazole intermediate.

- The benzodioxole group in Compound 74 may confer CYP3A4 inhibition risks, whereas the target compound’s sulfonamide group is less likely to inhibit major cytochrome isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.